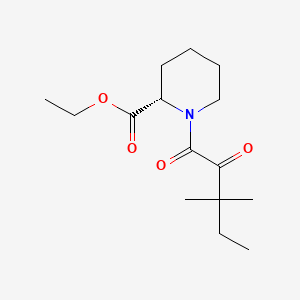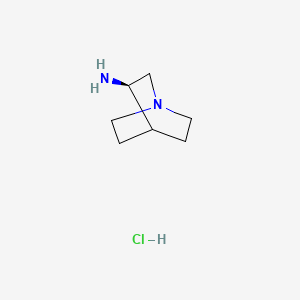
(R)-quinuclidin-3-amine hydrochloride
描述
®-Quinuclidin-3-amine hydrochloride is a chiral amine with a quinuclidine skeleton. This compound is notable for its applications in medicinal chemistry, particularly as a building block for the synthesis of various pharmacologically active molecules. The quinuclidine structure imparts unique steric and electronic properties, making it a valuable component in drug design and synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-quinuclidin-3-amine hydrochloride typically involves the resolution of racemic quinuclidin-3-amine or the asymmetric synthesis starting from chiral precursors. One common method includes the catalytic hydrogenation of quinuclidin-3-one followed by resolution using chiral acids.
Industrial Production Methods: Industrial production often employs large-scale catalytic hydrogenation processes under controlled conditions to ensure high yield and purity. The use of chiral catalysts or resolving agents is crucial to obtain the desired enantiomer.
Types of Reactions:
Oxidation: ®-Quinuclidin-3-amine hydrochloride can undergo oxidation reactions to form quinuclidin-3-one.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced or modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: Quinuclidin-3-one.
Reduction: Various reduced amine derivatives.
Substitution: N-alkyl or N-acyl quinuclidin-3-amine derivatives.
科学研究应用
Chemistry: ®-Quinuclidin-3-amine hydrochloride is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of ligands and catalysts.
Biology: In biological research, this compound is used to study the structure-activity relationships of quinuclidine derivatives. It serves as a model compound for understanding the interactions of quinuclidine-based drugs with biological targets.
Medicine: The compound is a precursor in the synthesis of various pharmaceuticals, including anticholinergic agents and neuromuscular blocking agents. Its derivatives are investigated for their potential therapeutic effects in treating neurological disorders.
Industry: In the industrial sector, ®-quinuclidin-3-amine hydrochloride is used in the production of agrochemicals and other specialty chemicals. Its role as a chiral intermediate is crucial in the manufacture of enantiomerically pure compounds.
作用机制
The mechanism of action of ®-quinuclidin-3-amine hydrochloride largely depends on its derivatives and their specific targets. Generally, quinuclidine derivatives interact with neurotransmitter receptors, such as nicotinic acetylcholine receptors, modulating their activity. This interaction can lead to various pharmacological effects, including muscle relaxation and modulation of neurotransmission.
相似化合物的比较
Quinuclidine: The parent compound, lacking the amine group, is less specific in its applications.
Quinuclidin-3-one: An oxidized form with different reactivity and applications.
N-Methylquinuclidin-3-amine: A methylated derivative with altered pharmacological properties.
Uniqueness: ®-Quinuclidin-3-amine hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties essential for the synthesis of enantiomerically pure pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
This comprehensive overview highlights the significance of ®-quinuclidin-3-amine hydrochloride in various fields, emphasizing its versatility and importance in scientific research and industrial applications
属性
IUPAC Name |
(3R)-1-azabicyclo[2.2.2]octan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.ClH/c8-7-5-9-3-1-6(7)2-4-9;/h6-7H,1-5,8H2;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAKFKRESWHJHB-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20669537 | |
| Record name | (3R)-1-Azabicyclo[2.2.2]octan-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20669537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123536-14-1, 137661-31-5 | |
| Record name | (R)-(+)-3-Aminoquinuclidine dihydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123536-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Azabicyclo[2.2.2]octan-3-amine, hydrochloride (1:1), (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137661-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-1-Azabicyclo[2.2.2]octan-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20669537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


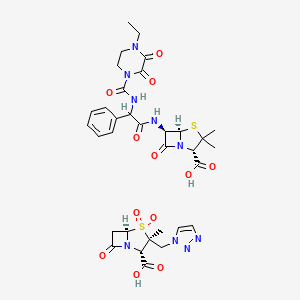

![Exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane](/img/structure/B600055.png)
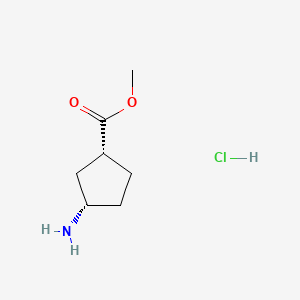

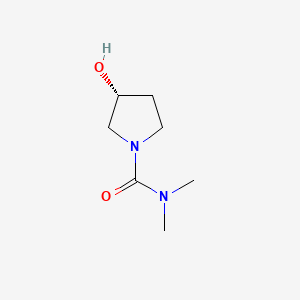
![7-hydroxy-6-mesityl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B600061.png)

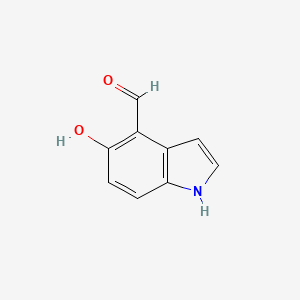
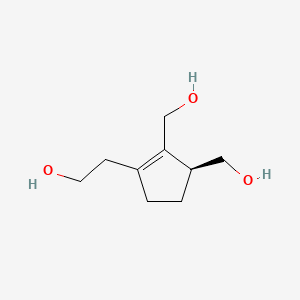

![3,6-Dioxa-1-azabicyclo[5.2.0]nonane](/img/structure/B600075.png)
